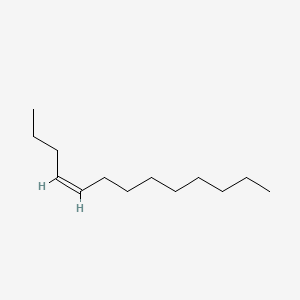
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is a macrocyclic compound that belongs to the class of crown ethers. It is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications. The compound’s structure consists of a large ring containing oxygen and nitrogen atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane typically involves the cyclization of linear precursors containing the necessary oxygen and nitrogen atoms. One common method involves the reaction of diethylene glycol with a suitable diamine under controlled conditions to form the macrocyclic ring. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in precise proportions and subjected to controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, may be employed to remove any impurities and obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: May participate in redox reactions depending on the conditions.
Common Reagents and Conditions
Complexation: Metal salts (e.g., copper(II) sulfate) in aqueous or organic solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Complexation: Metal-ligand complexes.
Substitution: Substituted derivatives of the original compound.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential to transport metal ions across biological membranes.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the separation and purification of metal ions from mixtures.
Mécanisme D'action
The mechanism by which 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions to form a stable complex. This complexation can alter the chemical and physical properties of the metal ions, making them more soluble or reactive in certain environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane: Another crown ether with similar complexation properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: A macrocyclic compound with nitrogen donor atoms.
1,4,7,10,13,16-Hexaoxacyclooctadecane: Known for its ability to complex with alkali metal ions.
Uniqueness
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane is unique due to its combination of oxygen and nitrogen donor atoms, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it particularly valuable in applications where selective complexation is required.
Propriétés
Numéro CAS |
43090-52-4 |
|---|---|
Formule moléculaire |
C16H38N6O2 |
Poids moléculaire |
346.51 g/mol |
Nom IUPAC |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane |
InChI |
InChI=1S/C16H38N6O2/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1/h17-22H,1-16H2 |
Clé InChI |
FZKLASLLXQWAPO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCOCCNCCNCCNCCOCCNCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




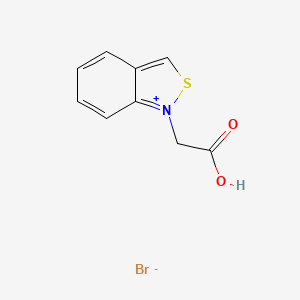
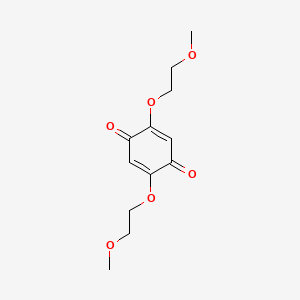
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)
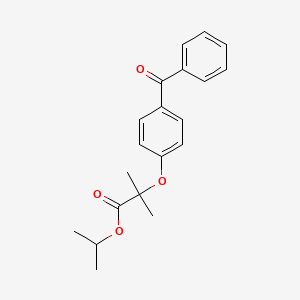
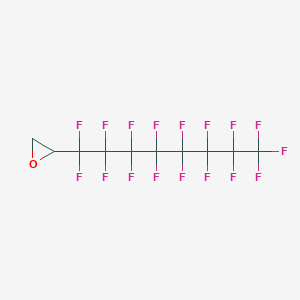


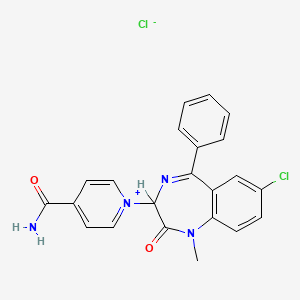

![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)
